Pentaerythritol ester of wood resin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentaerythritol ester of wood resin is a compound derived from the esterification of pentaerythritol and wood rosinThe esterification process results in a product widely used in various industries, including paints, coatings, adhesives, and inks, due to its excellent properties such as water resistance, thermal stability, and adhesive strength .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol ester of wood resin involves the esterification of rosin acids with pentaerythritol. The reaction typically occurs at elevated temperatures ranging from 260°C to 290°C. The process includes a series of consecutive reactions forming mono-, di-, tri-, and tetra-esters, with decarboxylation of rosin as a side reaction . The reaction rates are determined by a second-order kinetic model for esterification and a first-order kinetic model for decarboxylation .

Industrial Production Methods: Industrial production of this compound often involves the use of catalysts to enhance the reaction efficiency. For instance, Fe₃O₄-supported ZnO catalysts have been shown to significantly improve the esterification process, achieving high conversion rates and stability . The process typically includes the use of a glass reactor equipped with an overhead stirrer, a reverse condenser, and a Dean-Stark trap to facilitate the reaction and remove by-products .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol ester of wood resin undergoes various chemical reactions, including:

Esterification: The primary reaction for its synthesis, involving the reaction of rosin acids with pentaerythritol.

Common Reagents and Conditions:

Oxidation: Ultraviolet light and oxygen are common reagents for the photo-oxidation process.

Esterification: Pentaerythritol and rosin acids are the primary reagents, with catalysts such as Fe₃O₄-supported ZnO used to enhance the reaction.

Major Products Formed:

Scientific Research Applications

Pentaerythritol ester of wood resin has a wide range of applications in scientific research and industry:

Biology: Its biocompatibility makes it suitable for use in biomedical applications, including drug delivery systems.

Mechanism of Action

The mechanism of action of pentaerythritol ester of wood resin primarily involves its ability to form stable ester bonds with rosin acids. This esterification process enhances the compound’s water resistance, thermal stability, and adhesive properties. The molecular targets include the hydroxyl groups of pentaerythritol and the carboxyl groups of rosin acids, which undergo esterification to form the final product .

Comparison with Similar Compounds

Pentaerythritol Tetrastearate: An ester of pentaerythritol with stearic acid, used as a polymer additive with strong release effects.

Glycerol Esters of Rosin: Similar esters formed by the reaction of glycerol with rosin acids, used in similar applications such as adhesives and coatings.

Uniqueness: Pentaerythritol ester of wood resin is unique due to its high degree of esterification, resulting in superior properties such as higher thermal stability, better water resistance, and enhanced adhesive strength compared to other rosin esters .

Properties

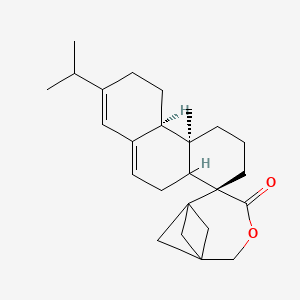

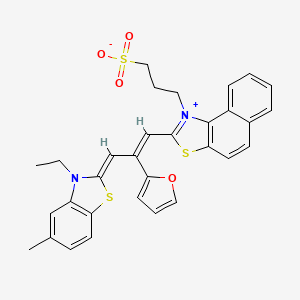

Molecular Formula |

C25H34O2 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(1S,4aR,4bS)-4a-methyl-7-propan-2-ylspiro[2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1,5'-3-oxatricyclo[4.1.1.11,6]nonane]-4'-one |

InChI |

InChI=1S/C25H34O2/c1-16(2)17-5-7-19-18(11-17)6-8-20-22(19,3)9-4-10-25(20)21(26)27-15-23-12-24(25,13-23)14-23/h6,11,16,19-20H,4-5,7-10,12-15H2,1-3H3/t19-,20?,22-,23?,24?,25-/m1/s1 |

InChI Key |

KFQMNUPIUPNWIH-BIWKAOEKSA-N |

Isomeric SMILES |

CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]34C(=O)OCC56CC4(C5)C6)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC34C(=O)OCC56CC4(C5)C6)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)

![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)

![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)

![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)